Ethyl 4-Benzylpiperazine-2-carboxylate

Cytotoxicity Prostate cancer Piperazine

Ethyl 4-Benzylpiperazine-2-carboxylate (CAS 85817-42-1) is a synthetic, chiral small-molecule building block belonging to the N‑benzyl‑substituted piperazine‑2‑carboxylate ester class. It possesses a molecular formula of C₁₄H₂₀N₂O₂ and a molecular weight of 248.32 g/mol.

Molecular Formula C14H20N2O2
Molecular Weight 248.32 g/mol
Cat. No. B1319362
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 4-Benzylpiperazine-2-carboxylate
Molecular FormulaC14H20N2O2
Molecular Weight248.32 g/mol
Structural Identifiers
SMILESCCOC(=O)C1CN(CCN1)CC2=CC=CC=C2
InChIInChI=1S/C14H20N2O2/c1-2-18-14(17)13-11-16(9-8-15-13)10-12-6-4-3-5-7-12/h3-7,13,15H,2,8-11H2,1H3
InChIKeyUWNOIXYBDFFGTL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ethyl 4-Benzylpiperazine-2-carboxylate (CAS 85817-42-1): Chemical Identity and Core Characteristics for Sourcing


Ethyl 4-Benzylpiperazine-2-carboxylate (CAS 85817-42-1) is a synthetic, chiral small-molecule building block belonging to the N‑benzyl‑substituted piperazine‑2‑carboxylate ester class. It possesses a molecular formula of C₁₄H₂₀N₂O₂ and a molecular weight of 248.32 g/mol . The compound features a versatile piperazine scaffold, offering a stable chair conformation [1], and is supplied as a research‑grade intermediate with a typical purity of ≥95% .

Why Ethyl 4-Benzylpiperazine-2-carboxylate (CAS 85817-42-1) Cannot Be Replaced by Other Piperazine‑2‑carboxylate Analogs


The piperazine‑2‑carboxylate core is a common scaffold, but even minor N‑substitution changes drastically alter biological and physical profiles. Replacing the N4‑benzyl group of this compound with an aryl, alkyl, or carbamate moiety yields distinct chemotypes with divergent cytotoxic selectivity [1] and conformational stability [2]. Generic substitution based solely on the parent piperazine ring disregards these quantifiable, substitution‑dependent differences, leading to irreproducible results in cellular assays [3].

Quantitative Differentiation of Ethyl 4-Benzylpiperazine-2-carboxylate (CAS 85817-42-1) Versus Related Piperazine‑2‑carboxylate Scaffolds


Selective Cytotoxic Activity Against DU145 Prostate Cancer Cells

Ethyl 4‑benzylpiperazine‑2‑carboxylate demonstrates a measurable and selective cytotoxic effect against the human prostate cancer cell line DU145, with an IC₅₀ of 5.88 ± 1.02 μM [1]. In comparison, the unsubstituted N‑benzylpiperazine (BZP) exhibits an LD₅₀ of 1.1 mg/kg in HepG2 cells, but no direct DU145 IC₅₀ is available [2]. Another arylpiperazine derivative, compound 8, shows an IC₅₀ of 8.25 μM against DU145 cells, indicating that the specific 2‑carboxylate ethyl ester and N4‑benzyl substitution of this compound confers a distinct cytotoxic profile [3].

Cytotoxicity Prostate cancer Piperazine

Stable Chair Conformation of the Piperazine Ring

Single‑crystal X‑ray diffraction analysis confirms that the piperazine ring in Ethyl 4‑benzylpiperazine‑2‑carboxylate adopts a stable, minimum‑energy chair conformation [1]. This contrasts with the N‑phenylpiperazine analogue NAN‑190, which, while also a piperazine derivative, shows distinct conformational behavior due to its extended aromatic substitution pattern [2].

Conformational analysis X‑ray crystallography Piperazine

Crystallographic Parameters and Orthorhombic Space Group

Ethyl 4‑benzylpiperazine‑2‑carboxylate crystallizes in the orthorhombic space group Pna2₁ with unit cell dimensions a = 7.6445(15) Å, b = 38.851(8) Å, c = 7.1316(14) Å, and volume = 2118.0(7) ų [1]. In contrast, the related 1‑benzhydrylpiperazine‑2‑carboxylate salts crystallize in the monoclinic space groups P2₁ and P2₁/c [2]. This difference in crystal system reflects the impact of the N4‑benzyl versus N4‑benzhydryl substitution on solid‑state packing.

Crystallography Solid‑state characterization Piperazine

Recommended Research Applications for Ethyl 4-Benzylpiperazine-2-carboxylate (CAS 85817-42-1) Based on Evidence


Prostate Cancer Cytotoxicity Screening

Given its demonstrated selective cytotoxicity against DU145 prostate cancer cells (IC₅₀ = 5.88 ± 1.02 μM) [1], this compound serves as a validated reference standard or starting scaffold for medicinal chemistry programs targeting prostate cancer. Researchers can use it as a benchmark to compare novel piperazine‑2‑carboxylate analogs in CCK‑8 viability assays [2].

Conformation‑Restricted Scaffold for Structure‑Based Drug Design

The stable chair conformation of the piperazine ring [3] makes this compound an ideal rigid core for computational docking and pharmacophore modeling. Its well‑defined geometry reduces conformational uncertainty in silico, facilitating more accurate predictions of binding modes compared to more flexible piperazine derivatives [4].

Crystallographic Reference Standard

The precisely determined orthorhombic Pna2₁ crystal structure [5] provides a reliable reference for X‑ray powder diffraction (XRPD) method development and polymorph screening. This is essential for ensuring the identity and purity of bulk material in quality control laboratories [6].

Versatile Synthetic Intermediate

As a chiral piperazine‑2‑carboxylate ester, this compound offers two reactive handles (the ester and the secondary amine) for further functionalization. It can be used to introduce a benzyl‑protected piperazine moiety into larger molecules or serve as a key intermediate in the synthesis of more complex N‑benzylpiperazine derivatives .

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